N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide is an organic compound that features a five-membered heterocyclic ring system known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The phenoxymethyl group can be introduced through nucleophilic substitution reactions, while the prop-2-enamide group is typically added via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenoxymethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different substituents, while reduction can lead to partially or fully reduced forms of the compound .
Scientific Research Applications
N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxymethyl group may enhance the compound’s binding affinity, while the prop-2-enamide group can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
Uniqueness
N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring system is particularly notable for its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-12(17)14-8-11-15-13(19-16-11)9-18-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGGROBPVFLHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=N1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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